3-Butenylmagnesium bromide

Catalog No.
S1898935
CAS No.
7103-09-5
M.F
C4H7BrMg
M. Wt
159.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butenylmagnesium bromide

CAS Number

7103-09-5

Product Name

3-Butenylmagnesium bromide

IUPAC Name

magnesium;but-1-ene;bromide

Molecular Formula

C4H7BrMg

Molecular Weight

159.31 g/mol

InChI

InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1

InChI Key

JAUWOQLHLFMTON-UHFFFAOYSA-M

SMILES

[CH2-]CC=C.[Mg+2].[Br-]

Canonical SMILES

[CH2-]CC=C.[Mg+2].[Br-]

3-Butenylmagnesium bromide is an organomagnesium compound with the chemical formula C₄H₇BrMg. It belongs to the class of Grignard reagents, which are characterized by the presence of a carbon-magnesium bond. This compound is notable for its reactivity and versatility in organic synthesis. The structure consists of a butenyl group (specifically, a 3-butenyl group) bonded to magnesium bromide, making it a valuable intermediate in various

3-Butenylmagnesium bromide is a hazardous compound due to its following properties:

  • Flammability: It ignites readily in contact with air or moisture, releasing flammable hydrogen gas [].
  • Reactivity: It reacts violently with water and protic solvents like alcohols, releasing flammable hydrocarbons [].
  • Toxicity: Limited data exists on specific toxicity, but it is likely to be irritating to the skin, eyes, and respiratory system upon contact or inhalation.
  • Synthesis of Alkenols and Alkenes:

    A prominent application of 3-BMgBr is the formation of carbon-carbon bonds. It reacts with various carbonyl compounds (aldehydes, ketones, esters) through nucleophilic addition, yielding alkenols with a three-carbon chain extension at the double bond. PubChem, 3-Butenylmagnesium bromide: Furthermore, 3-BMgBr can participate in elimination reactions under specific conditions, leading to the formation of substituted alkenes.

  • Synthesis of Complex Molecules:

    -BMgBr serves as a building block in the synthesis of more complex molecules. Its ability to form new carbon-carbon bonds makes it valuable for constructing intricate organic structures. Researchers can employ 3-BMgBr in multi-step synthetic sequences targeting natural products, pharmaceuticals, and functional materials.

  • Exploration of Catalytic Processes:

    Recent research explores the potential of 3-BMgBr in catalytic reactions. By attaching transition metals or other Lewis acids, scientists aim to develop new catalysts for organic transformations. These modified Grignard reagents could offer improved selectivity, efficiency, and sustainability in organic synthesis.

  • Grignard Reactions: As a Grignard reagent, it can react with various electrophiles such as carbonyl compounds (aldehydes and ketones) to form alcohols. For example, reacting with formaldehyde yields 3-buten-1-ol.
  • Cross-Coupling Reactions: It can be utilized in cross-coupling reactions, such as Suzuki or Negishi reactions, where it couples with aryl or vinyl halides to form substituted alkenes or arenes.
  • Nucleophilic Additions: The compound can act as a nucleophile in reactions with electrophiles, enabling the formation of new carbon-carbon bonds .

3-Butenylmagnesium bromide is synthesized through the reaction of 3-bromobutene with magnesium metal in an anhydrous solvent like tetrahydrofuran. The general reaction can be represented as follows:

3 Bromobutene+MgTHF3 Butenylmagnesium bromide\text{3 Bromobutene}+\text{Mg}\xrightarrow{\text{THF}}\text{3 Butenylmagnesium bromide}

This method requires careful control of moisture to prevent hydrolysis and ensure the formation of the desired Grignard reagent. The reaction typically proceeds under inert atmosphere conditions to maintain anhydrous conditions .

The applications of 3-butenylmagnesium bromide are primarily found in organic synthesis:

  • Synthesis of Alcohols: It is used to synthesize various alcohols through nucleophilic addition to carbonyl compounds.
  • Preparation of Unsaturated Compounds: The compound serves as a building block for synthesizing unsaturated hydrocarbons and other complex organic molecules.
  • Polymer Chemistry: It can be employed in polymerization processes where Grignard reagents are utilized to initiate or modify polymer structures .

Interaction studies involving 3-butenylmagnesium bromide focus on its reactivity with different functional groups and electrophiles. Its ability to form stable complexes with various substrates makes it a subject of interest in mechanistic studies within organic chemistry. Understanding these interactions aids in optimizing reaction conditions for improved yields and selectivity in synthetic processes .

Several compounds share similarities with 3-butenylmagnesium bromide, particularly other Grignard reagents. Here are some notable examples:

CompoundFormulaUnique Features
Propylmagnesium bromideC₃H₇BrMgSimpler structure; used for similar synthetic applications.
Vinylmagnesium bromideC₂H₃BrMgContains a double bond; useful for synthesizing vinyl-substituted compounds.
Allylmagnesium bromideC₃H₅BrMgMore reactive due to the allylic position; often used in complex organic synthesis.

Uniqueness of 3-Butenylmagnesium Bromide: Unlike its counterparts, 3-butenylmagnesium bromide offers specific regioselectivity due to its unique butenyl structure, allowing for selective reactions that may not be achievable with simpler Grignard reagents.

Dates

Modify: 2023-08-16

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